molecular formula C9H8BrN3O B14863675 (5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL)methanamine

(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B14863675
M. Wt: 254.08 g/mol
InChI Key: VUGIUJPDRYOSIH-UHFFFAOYSA-N
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Description

1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The structure of 1,3,4-oxadiazole includes a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE typically involves the reaction of 4-bromobenzohydrazide with glycine in the presence of polyphosphoric acid. This reaction leads to the formation of the oxadiazole ring through a cyclization process. The reaction conditions usually require heating and an acidic environment to facilitate the cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: It has shown potential as an antibacterial and antifungal agent. Studies have demonstrated its effectiveness against various microbial strains.

    Medicine: The compound exhibits anti-inflammatory and anticancer properties. It has been investigated for its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: In agriculture, it can be used as a pesticide due to its herbicidal and insecticidal activities. It also finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE can be compared with other similar compounds, such as:

    1-[5-(4-TOLYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE: This compound has a similar structure but with a tolyl group instead of a bromophenyl group. It may exhibit different biological activities and chemical reactivity.

    1-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE: The presence of a chlorine atom instead of a bromine atom can lead to variations in its chemical properties and biological effects.

    1-[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE: The methoxy group can influence the compound’s solubility and reactivity, potentially altering its applications and effectiveness.

The uniqueness of 1-[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]METHANAMINE lies in its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2

InChI Key

VUGIUJPDRYOSIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)Br

Origin of Product

United States

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